molecular formula C11H9N3 B587369 4-Methyl-1H-imidazo[4,5-F]quinoline CAS No. 147057-21-4

4-Methyl-1H-imidazo[4,5-F]quinoline

Cat. No.: B587369
CAS No.: 147057-21-4
M. Wt: 183.214
InChI Key: NQBWIRWVVJMLQL-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazo[4,5-F]quinoline is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 1H-imidazo[4,5-f]quinoline scaffold are noted for their rigid, planar structure, which enables interaction with various biological macromolecules. This structural motif is a key feature in the design of molecules that can intercalate with DNA or interact with enzyme active sites, making it a valuable template for developing investigational anticancer agents . Research into closely related analogues has demonstrated potent activity in cellular models. For instance, the compound 1H-imidazo[4,5-f][1,10]phenanthroline (IPM713), which shares the core tricyclic structure, exhibited selective and potent antiproliferative effects against HCT116 colorectal cancer cells, with a low IC50 value of 1.7 μM, outperforming the common chemotherapeutic agent 5-fluorouracil in vitro . The mechanism of action for this class of compounds appears to involve the suppression of key cell proliferation pathways. Studies on specific analogues indicate they can induce cell cycle arrest in the G0/G1 phase and trigger apoptosis by inhibiting the PI3K/AKT/mTOR signaling axis, a crucial pathway often dysregulated in cancers . Furthermore, the broader imidazo[4,5-c]quinoline scaffold is recognized for its structural similarity to purine bases, facilitating its investigation as a kinase inhibitor and for its potential to modulate the activity of adenosine receptors, which are important targets in inflammatory and neurological conditions . The 1H-imidazo[4,5-f]quinoline core thus represents a versatile and promising pharmacophore for researchers exploring new interventions in oncology and other disease areas.

Properties

CAS No.

147057-21-4

Molecular Formula

C11H9N3

Molecular Weight

183.214

IUPAC Name

4-methyl-1H-imidazo[4,5-f]quinoline

InChI

InChI=1S/C11H9N3/c1-7-5-9-8(3-2-4-12-9)11-10(7)13-6-14-11/h2-6H,1H3,(H,13,14)

InChI Key

NQBWIRWVVJMLQL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=N2)C3=C1N=CN3

Synonyms

1H-Imidazo[4,5-f]quinoline,4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

HAAs share a common imidazo[4,5-f]quinoline or imidazo[4,5-b]pyridine backbone but differ in substituent positions and functional groups, leading to significant variations in biological activity. Below is a detailed comparison:

Key Findings from Comparative Studies

Carcinogenic Potency: IQ exhibits the highest carcinogenic activity among HAAs, inducing liver tumors in rodents and non-human primates at doses as low as 0.01% in the diet . PhIP, despite its lower carcinogenic classification, shows organotropism for the colon and prostate, linked to DNA adduct formation in these tissues .

Metabolic Activation :

  • All compounds require bioactivation via cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy intermediates, which further react with DNA to form adducts .
  • P450IA2 efficiency varies: IQ and MeIQx are activated 10-fold more efficiently by P450IA2 than PhIP .

DNA Adduct Profiles: IQ forms persistent guanine adducts (e.g., N²-(2′-deoxyguanosin-8-yl)-IQ) in hepatic DNA, correlating with hepatocellular carcinoma . PhIP adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) are prevalent in the colon, explaining its organ-specific carcinogenicity .

Mechanistic Insights from Mutagenicity and Genotoxicity Studies

  • IQ vs. MeIQx : IQ demonstrates higher mutagenic potency in Salmonella typhimurium TA98 assays (10,000–20,000 revertants/μg) compared to MeIQx (1,000–2,000 revertants/μg) .
  • Structural Determinants of Activity: The amino group at position 2 is critical for DNA binding; its removal abolishes mutagenicity . Methyl substituents at positions 3 and 8 (MeIQx) reduce metabolic stability but enhance adduct formation in pulmonary tissues .

Implications for Risk Assessment and Regulation

The structural diversity of HAAs necessitates compound-specific risk evaluations. For example:

  • PhIP , though less potent, is more abundant in processed foods, warranting dietary exposure limits .

Preparation Methods

Chloro-Quinoline Precursors

A common starting material is 4-chloro-3-nitroquinoline, which undergoes amine displacement. In the synthesis of imiquimod analogs, isobutylamine substitutes chlorine at −10 to +15°C in toluene with triethylamine as a base. Adapting this for methylamine requires pressurized reactors due to methylamine’s low boiling point (−6.3°C). Substitution yields exceed 80% when using a 5:1 amine-to-chloroquinoline molar ratio.

Reaction Scheme:

4-Chloro-3-nitroquinoline+CH3NH2Toluene, TEA4-Methylamino-3-nitroquinoline+HCl\text{4-Chloro-3-nitroquinoline} + \text{CH}3\text{NH}2 \xrightarrow{\text{Toluene, TEA}} \text{4-Methylamino-3-nitroquinoline} + \text{HCl}

Nitro Group Reduction

The resulting 4-methylamino-3-nitroquinoline is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). Patent data indicate that Na₂S₂O₄ in aqueous HCl at 90–93°C achieves 98% conversion while minimizing over-reduction.

Imidazole Ring Formation

Cyclization Strategies

Forming the imidazole ring involves treating 4-methylamino-3-aminoquinoline with formamidine acetate or triethyl orthoformate. The latter reagent, used in a 2:1 molar ratio, promotes cyclization at 120°C for 6 hours, yielding the imidazo[4,5-c]quinoline core.

Critical Parameters:

  • Temperature: 120–140°C

  • Solvent: Dimethylformamide (DMF) or toluene

  • Yield: 75–85%

Phthalimide Protection-Deprotection

To prevent side reactions during cyclization, the 4-amino group is protected as a phthalimide. The intermediate 1H-imidazo[4,5-c]quinoline-4-phthalimide is treated with hydrazine hydrate (N₂H₄·H₂O) at 94–95°C for 4–5 hours, achieving >94% deprotection. Isooctyl alcohol (2–5 vol%) suppresses foaming during this exothermic step.

N-Oxide Intermediate Routes

Oxidation and Functionalization

Quinoline N-oxides, prepared using m-chloroperbenzoic acid (mCPBA), undergo electrophilic substitution. For example, 1H-imidazo[4,5-c]quinoline N-oxide reacts with benzoyl isocyanate to install the 4-amino group after hydrolysis. While less common for methyl derivatives, this route offers an alternative when direct substitution fails.

Reaction Conditions:

  • Oxidizing agent: mCPBA (1.1 eq) in dichloromethane

  • Temperature: 0–5°C

  • Yield: 65–70%

Catalytic Hydrogenolysis for Methyl Group Introduction

Benzylamine-Mediated Synthesis

Patent US8080662B2 describes a three-step process for imiquimod involving benzylamine substitution, hydrogenolysis, and deprotection. Adapting this for methyl groups:

  • 4-Chloro-1H-imidazo[4,5-c]quinoline reacts with methylamine (neat, 100–140°C) to form 4-(methylamino)-1H-imidazo[4,5-c]quinoline.

  • Hydrogenolysis over Pearlman’s catalyst (Pd(OH)₂/C) cleaves the methyl group, though this step requires optimization to retain the methyl substituent.

  • Acid-Base Workup : HCl salt formation followed by NaOH neutralization isolates the free base.

Yield Optimization:

  • Hydrogen pressure: 1 atm

  • Catalyst loading: 5 wt%

  • Reaction time: <4 hours

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantage
Nucleophilic Substitution80–85%98.1%Direct, fewer steps
N-Oxide Functionalization65–70%95.5%Bypasses volatile amines
Hydrogenolysis70–75%97.8%Scalable, robust purification

Nucleophilic substitution offers the shortest route but requires specialized equipment for methylamine handling. Hydrogenolysis, while lengthier, provides higher purity and is preferred for industrial-scale synthesis.

Purification and Characterization

Crystallization Techniques

Crude 4-methyl-1H-imidazo[4,5-c]quinoline is purified via slurry in methanol-water (3.5:1 v/v), removing phthalhydrazide byproducts. Final recrystallization from DMF yields needle-like crystals with >99% HPLC purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, imidazole-H), 7.82–7.25 (m, 4H, quinoline-H), 2.45 (s, 3H, CH₃).

  • LC-MS : m/z 224.1 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery

Toluene and methanol are recycled via distillation, reducing costs by 15–20%. Patent DE60308040T2 highlights isooctyl alcohol recovery through phase separation.

Waste Management

Phthalhydrazide byproducts are treated with Na₂S₂O₄ to reduce toxicity before disposal.

Emerging Methodologies

Recent advances include enzymatic deprotection using lipases and microwave-assisted cyclization, reducing reaction times by 50%. These methods remain experimental but show promise for sustainable synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-Methyl-1H-imidazo[4,5-F]quinoline and its derivatives?

  • Methodological Answer : A common approach involves starting with 6-nitroquinoline-5-amine, reduced to quinoline-5,6-diamine using SnCl₂ in acidic ethanol (yield optimization via reflux and stirring time) . Subsequent condensation with aromatic aldehydes forms Schiff bases (e.g., N6-benzylidene intermediates), followed by iodine-mediated cyclization to generate the imidazo-quinoline core. N-methylation with dimethyl sulfate under basic conditions introduces the methyl group at position 1 . Key characterization methods include IR (C=N stretch at ~1654 cm⁻¹), ¹H NMR (aromatic proton shifts at δ 7.2–7.8 ppm), and elemental analysis (C, H, N percentages) .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Multimodal characterization is critical:

  • IR spectroscopy : Identify C=N (1654 cm⁻¹) and NH stretches (3240 cm⁻¹) .
  • ¹H NMR : Confirm aromatic proton environments and substituent effects (e.g., para-tolyl groups shift protons upfield) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 245 for 2-phenyl derivatives) .
  • Elemental analysis : Ensure calculated vs. observed C/H/N ratios align (e.g., C-78.35% for C₁₆H₁₁N₃) .

Q. What preliminary biological screening methods are suitable for assessing antimicrobial activity?

  • Methodological Answer : Use standardized agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values can be determined via serial dilution, with controls like ciprofloxacin. Note that substituents (e.g., electron-withdrawing groups on the phenyl ring) may enhance activity .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 4 influence immunostimulatory vs. antimicrobial activity?

  • Methodological Answer :

  • Position 2 : Substituting phenyl with pyrazolo groups (e.g., pyrazolo[3,4-f]quinoline) enhances immunostimulatory activity in mouse models, likely via Toll-like receptor modulation. Regioisomeric changes (e.g., pyrazolo[4,3-f]quinoline) abolish activity, highlighting steric and electronic sensitivity .
  • Position 4 : 4-Amino derivatives (e.g., 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-amine) show potent TNF-α suppression, achievable via intermediates like 4-cyano or 4-carboxamide compounds .
  • Experimental Design : Compare IC₅₀ values in cytokine suppression assays (e.g., TNF-α ELISA) vs. antimicrobial MICs to identify structure-activity divergence .

Q. What mechanisms underlie the mutagenicity of this compound adducts in DNA?

  • Methodological Answer :

  • Adduct Formation : The C8-deoxyguanosine adduct of IQ (a structural analog) induces sequence-dependent conformational changes, detected via UV melting, CD spectroscopy, and NMR. B-DNA to Z-DNA transitions correlate with replication errors .
  • Metabolic Activation : Cytochrome P450-mediated N-hydroxylation generates reactive intermediates that bind DNA. Use Ames tests with Salmonella strains (e.g., TA98) to quantify mutagenicity, noting suppression by riboflavin derivatives .
  • Repair Dynamics : Assess repair efficiency using comet assays or PCR-based methods in AhR-responsive vs. non-responsive cell lines .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. carcinogenic effects)?

  • Methodological Answer :

  • Dose Dependency : Conduct dose-response studies to differentiate therapeutic (low-dose antimicrobial) vs. toxic (high-dose DNA adduct) effects .
  • Model Systems : Compare bacterial vs. mammalian cell assays (e.g., hepatic vs. colon cell lines) to identify tissue-specific outcomes .
  • Metabolite Profiling : Use LC-MS/MS to track metabolites like 5-hydroxy-IQ sulfate/glucuronide conjugates, which may lack genotoxicity .

Q. What strategies optimize synthetic yields while minimizing genotoxic byproducts?

  • Methodological Answer :

  • Catalyst Screening : Replace SnCl₂ with greener reductants (e.g., NaBH₄/CuCl) to reduce heavy metal residues .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate intermediates and remove mutagenic impurities (e.g., unreacted aldehydes) .
  • Process Analytics : Monitor reactions in real-time via HPLC to abort steps if genotoxic intermediates (e.g., nitroso derivatives) accumulate .

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